2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile” is a derivative of nicotinonitrile, which is a class of compounds known for their diverse pharmacological activities. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives often involves multi-component reactions that can be optimized for environmental friendliness and efficiency. For instance, a related compound, 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile, was synthesized using silica-supported perchloric acid under solvent-free conditions.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile . Density functional theory (DFT) calculations further support the understanding of the structural and chemical properties of these molecules .
Chemical Reactions Analysis
The reactivity of nicotinonitrile derivatives can be influenced by their functional groups and molecular structure. For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are crucial for their potential applications. The compound “this compound” has a molecular formula of C13H8ClN3O2 and an average mass of 273.674 Da .
Mechanism of Action
The mechanism of action of nicotinonitrile derivatives is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.
Properties
IUPAC Name |
2-(4-chloroanilino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-3-11(4-2-10)16-13-6-5-12(17(18)19)7-9(13)8-15/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILGPVACOGYCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.